molecular formula C8H10BrClFNO B13548007 2-(4-Bromo-2-fluorophenoxy)ethan-1-aminehydrochloride CAS No. 2825006-74-2

2-(4-Bromo-2-fluorophenoxy)ethan-1-aminehydrochloride

Cat. No.: B13548007
CAS No.: 2825006-74-2
M. Wt: 270.52 g/mol
InChI Key: ACZWWLCQUIXIHS-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-fluorophenoxy)ethan-1-aminehydrochloride is a chemical compound with the molecular formula C8H9BrFN·HCl It is a derivative of phenoxyethanamine, characterized by the presence of bromine and fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluorophenoxy)ethan-1-aminehydrochloride typically involves the reaction of 4-bromo-2-fluorophenol with ethylene oxide to form 2-(4-bromo-2-fluorophenoxy)ethanol. This intermediate is then reacted with ammonia or an amine to produce 2-(4-bromo-2-fluorophenoxy)ethan-1-amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-fluorophenoxy)ethan-1-aminehydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromo-2-fluorophenoxy)ethan-1-aminehydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-fluorophenoxy)ethan-1-aminehydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of bromine and fluorine atoms may enhance its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromo-2-fluorophenoxy)ethan-1-aminehydrochloride is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .

Biological Activity

2-(4-Bromo-2-fluorophenoxy)ethan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including interactions with various biological systems, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom at the 4-position and a fluorine atom at the 2-position of the phenyl ring. This substitution pattern influences its chemical reactivity and biological interactions.

Property Details
Molecular Formula C9_{9}H9_{9}BrF·HCl
Molecular Weight 232.54 g/mol
Solubility Soluble in organic solvents; limited solubility in water

Research indicates that 2-(4-Bromo-2-fluorophenoxy)ethan-1-amine hydrochloride interacts with various biological receptors and enzymes, potentially modulating pathways involved in disease processes. Key mechanisms include:

  • Inhibition of Protein Tyrosine Phosphatases (PTPs) : The compound has been shown to act as a noncompetitive inhibitor of specific PTPs, which play critical roles in cellular signaling pathways related to cancer and diabetes .
  • Interaction with Nicotinic Acetylcholine Receptors : Its structural properties suggest potential applications in neuropharmacology by modulating neurotransmitter signaling.

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound. For instance, it has demonstrated activity against various cancer cell lines, suggesting its role as a potential therapeutic agent:

  • Cell Line Studies : In vitro assays revealed that 2-(4-Bromo-2-fluorophenoxy)ethan-1-amine hydrochloride exhibits significant antiproliferative effects on colon cancer cell lines, with IC50_{50} values indicating potent activity .

Neuropharmacological Effects

The compound's interaction with nicotinic receptors suggests possible implications for treating neurodegenerative diseases. It may enhance cognitive functions by modulating cholinergic signaling pathways.

Case Studies

  • Case Study on Antiproliferative Activity : A study focusing on the structure-activity relationship (SAR) of similar compounds indicated that modifications in halogen positions significantly affect their antiproliferative potency. The presence of bromine and fluorine was found to enhance binding affinity to target receptors compared to unsubstituted analogs .
  • Neuropharmacological Evaluation : A separate investigation assessed the effects of halogenated phenoxy compounds on cognitive function in animal models. Results suggested that compounds similar to 2-(4-Bromo-2-fluorophenoxy)ethan-1-amine hydrochloride could improve memory retention and overall cognitive performance.

Properties

CAS No.

2825006-74-2

Molecular Formula

C8H10BrClFNO

Molecular Weight

270.52 g/mol

IUPAC Name

2-(4-bromo-2-fluorophenoxy)ethanamine;hydrochloride

InChI

InChI=1S/C8H9BrFNO.ClH/c9-6-1-2-8(7(10)5-6)12-4-3-11;/h1-2,5H,3-4,11H2;1H

InChI Key

ACZWWLCQUIXIHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)OCCN.Cl

Origin of Product

United States

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